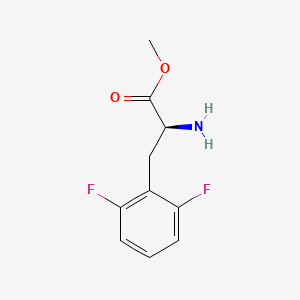
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate is a compound of interest in various fields of scientific research It is characterized by the presence of an amino group, a difluorophenyl group, and a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,6-difluorobenzaldehyde with L-alanine in the presence of a suitable catalyst.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds smoothly.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in pure form.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Conversion of ester to alcohol.
Substitution: Introduction of substituents on the aromatic ring.
科学的研究の応用
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(2,6-dichlorophenyl)propanoate
Uniqueness
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with biological targets.
特性
分子式 |
C10H11F2NO2 |
|---|---|
分子量 |
215.2 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChIキー |
DBACYKHISMHRPA-VIFPVBQESA-N |
異性体SMILES |
COC(=O)[C@H](CC1=C(C=CC=C1F)F)N |
正規SMILES |
COC(=O)C(CC1=C(C=CC=C1F)F)N |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















